

Application Note: High-Purity Bromoethane via Separatory Funnel Extraction

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Compound of Interest

Compound Name: Bromoethane

Cat. No.: B045996

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Introduction **Bromoethane** (ethyl bromide) is a vital alkylating agent used in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals. Crude **bromoethane** synthesized in the laboratory often contains impurities such as unreacted ethanol, hydrobromic acid, residual sulfuric acid catalyst, water, and side-products like diethyl ether and elemental bromine.[1][2][3] This protocol details a robust liquid-liquid extraction method using a separating funnel to effectively remove these impurities, followed by drying and distillation to yield high-purity **bromoethane** suitable for sensitive downstream applications.

Principle The purification process leverages the principle of "like dissolves like" and differences in reactivity. **Bromoethane** is a nonpolar organic compound, largely immiscible with aqueous solutions.[3][4] Water-soluble impurities, such as ethanol and mineral acids, are removed by washing with water. Acidic residues are neutralized by washing with a basic solution, such as sodium bicarbonate, converting them into water-soluble salts.[5][6] Any contaminating bromine, which imparts a characteristic orange or brown color, can be reduced to colorless bromide ions with a sodium bisulfite wash.[1] Finally, dissolved water is removed first with a brine wash and then with an anhydrous drying agent before the final purification by distillation.[1][4][7]

Safety Precautions

Bromoethane is a hazardous chemical and must be handled with appropriate safety measures.

- **Flammability:** **Bromoethane** is highly flammable and has a low flash point.[8][9][10] All operations must be conducted in a certified fume hood, away from any potential ignition

sources like open flames, hot plates, or sparks.[8][9]

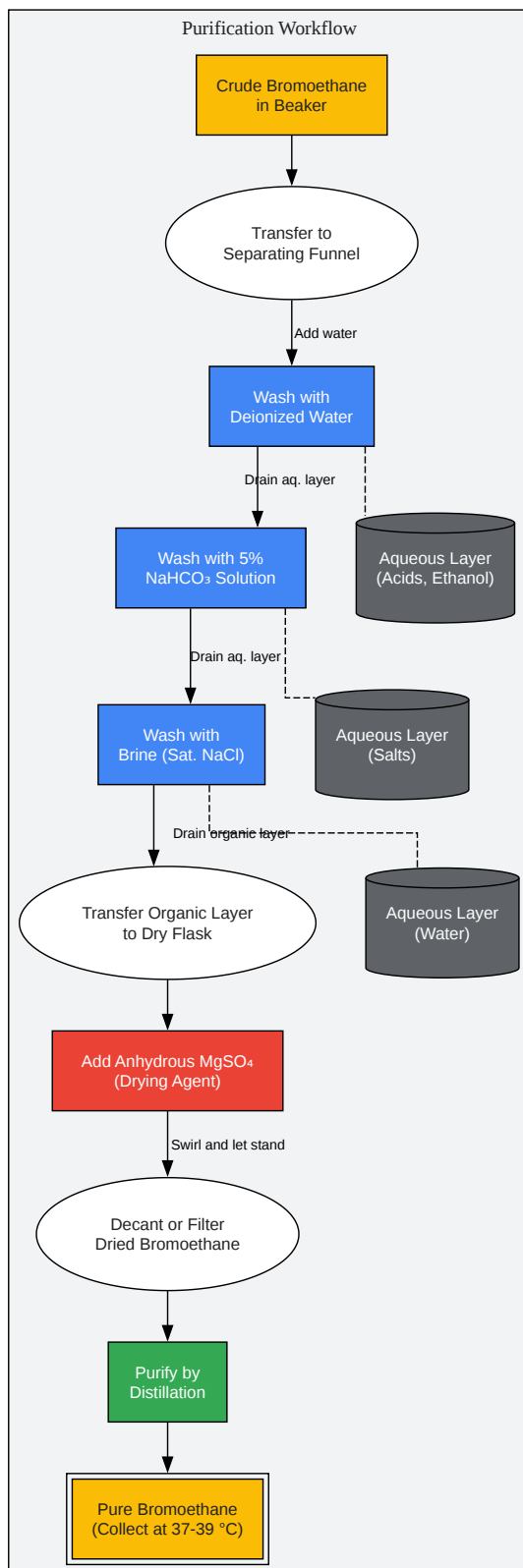
- **Toxicity:** It is harmful if inhaled or swallowed and is a suspected carcinogen.[10][11][12]
Direct contact should be avoided.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][11] If there is a risk of vapor inhalation, a respirator with an organic vapor cartridge is necessary.[8]
- **Handling:** Use proper grounding procedures to prevent static discharge.[10][12] Ensure adequate ventilation.[11]

Experimental Protocol

1. Materials and Reagents

Reagent/Material	Specification
Crude Bromoethane	Synthesized product
Deionized Water	
Sodium Bicarbonate Solution	5% (w/v) aqueous solution
Sodium Bisulfite Solution	5% (w/v) aqueous solution (optional)
Saturated Sodium Chloride Solution (Brine)	Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO ₄)	Reagent grade
Separating Funnel	Appropriate size for the volume
Erlenmeyer Flasks	Several, clean and dry
Beakers	
Retort Stand and Ring Clamp	
Distillation Apparatus	Ground glass, with condenser and collection flask
Boiling Chips	

2. Purification Workflow Diagram

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Caption: Workflow for the purification of **bromoethane**.

3. Step-by-Step Procedure

3.1. Initial Water Wash

- Transfer the crude **bromoethane** into a separating funnel of appropriate size, supported by a ring clamp. The funnel should not be more than two-thirds full.[\[13\]](#)
- Add an equal volume of deionized water to the funnel.
- Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently for 30-60 seconds to mix the layers.[\[4\]](#)
- Periodically open the stopcock while the funnel is inverted (pointing away from you and others) to vent any pressure buildup.[\[13\]](#)[\[14\]](#)
- Clamp the funnel upright and allow the layers to fully separate. **Bromoethane** is denser than water and will form the lower organic layer.[\[1\]](#)[\[13\]](#)
- Carefully drain the lower **bromoethane** layer into a clean Erlenmeyer flask. Pour the upper aqueous layer out from the top of the funnel to avoid re-contamination and discard it. Return the **bromoethane** to the separating funnel.

3.2. Neutralization Wash

- Add a volume of 5% sodium bicarbonate solution equal to about half the volume of the **bromoethane**.
- Stopper the funnel and shake very gently at first, with frequent venting. The reaction between the acidic impurities and bicarbonate will generate carbon dioxide gas, causing significant pressure buildup.[\[5\]](#)[\[13\]](#)
- Continue to shake and vent until gas evolution subsides.
- Allow the layers to separate, then drain the lower organic layer into a clean flask, discarding the upper aqueous layer.

- Optional: If the **bromoethane** has an orange or brown color due to dissolved bromine, wash with a 5% sodium bisulfite solution using the same procedure until the organic layer is colorless.[\[1\]](#)

3.3. Brine Wash

- Return the **bromoethane** to the separating funnel and add a volume of saturated sodium chloride (brine) solution equal to about half the volume of the **bromoethane**.
- Shake for 30 seconds. The brine wash helps to remove the majority of dissolved water from the organic layer.[\[4\]](#)[\[15\]](#)
- Allow the layers to separate and drain the lower **bromoethane** layer into a clean, dry Erlenmeyer flask, ensuring no water droplets are transferred.

3.4. Drying

- Add a small amount of anhydrous magnesium sulfate (or another suitable drying agent like anhydrous calcium chloride) to the **bromoethane** in the flask.[\[1\]](#)[\[7\]](#)[\[16\]](#) This should be about 1/10th of the liquid volume.
- Gently swirl the flask. If the drying agent clumps together, add more in small portions until some remains free-flowing, indicating that all water has been absorbed.
- Allow the flask to stand for 10-15 minutes to ensure complete drying.

3.5. Final Purification by Distillation

- Carefully decant or filter the dried **bromoethane** away from the drying agent into a clean, dry round-bottom flask suitable for distillation.
- Add a few boiling chips to the flask.
- Assemble a simple or fractional distillation apparatus.
- Gently heat the flask. Collect the fraction that distills between 37-39 °C.[\[7\]](#)[\[17\]](#) The accepted boiling point of pure **bromoethane** is 38 °C.[\[7\]](#)[\[17\]](#)

- Store the purified, colorless liquid in a tightly sealed, light-resistant container.[8]

Data Summary

Parameter	Value	Source
Chemical Formula	C ₂ H ₅ Br	N/A
Molar Mass	108.97 g/mol	[10]
Appearance	Colorless liquid	[10]
Density	~1.46 g/cm ³ (denser than water)	[5] (approx.)
Boiling Point	38 °C	[7][17]
Washing Solution 1	Deionized Water	[1][15]
Washing Solution 2	5% Sodium Bicarbonate (NaHCO ₃)	[1] (concentration may vary)
Washing Solution 3	Saturated Sodium Chloride (Brine)	[4][15]
Drying Agent	Anhydrous Magnesium Sulfate (MgSO ₄)	[1]

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